molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151628 p-Xylene CAS No. 106-42-3

p-Xylene

Cat. No.: B151628
CAS No.: 106-42-3
M. Wt: 106.16 g/mol
InChI Key: URLKBWYHVLBVBO-UHFFFAOYSA-N
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Description

p-Xylene: , also known as para-xylene, is an aromatic hydrocarbon and one of the three isomers of dimethylbenzene, collectively known as xylenes. The “p-” prefix indicates that the two methyl groups in this compound occupy the diametrically opposite substituent positions 1 and 4 on the benzene ring. This compound is a colorless, flammable liquid with a sweet odor and is primarily used as a precursor to terephthalic acid, which is a key raw material in the production of polyethylene terephthalate (PET) plastics and fibers .

Mechanism of Action

Target of Action

p-Xylene, also known as 1,4-dimethylbenzene, is an aromatic hydrocarbon . It is one of the three isomers of dimethylbenzene known collectively as xylenes It is known to interact with various biological systems when it enters the body, primarily affecting the central nervous system and respiratory system .

Mode of Action

It is known that this compound can be metabolized by certain bacteria, such as pseudomonas putida, pseudomonas synxantha, and pseudomonas azotoformans . These bacteria express specific catabolic genes (xylM, xylA, and xylE) and regulatory genes (xylR and xylS) that allow them to metabolize this compound .

Biochemical Pathways

The biodegradation of this compound involves several biochemical pathways. The key enzyme in this process is catechol 2,3-dioxygenase, encoded by the xylE gene . This enzyme is responsible for the ring cleavage of catechol, a key intermediate in the degradation of aromatic compounds . The expression of xylE is crucial for the complete degradation of this compound .

Pharmacokinetics

It is known that this compound is highly volatile and can be absorbed through inhalation .

Result of Action

The primary result of this compound action is its breakdown and removal from the body. Exposure to high levels of this compound can lead to harmful effects, including irritation of the eyes, skin, and respiratory tract, as well as central nervous system effects such as dizziness, headache, and unconsciousness .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of this compound biodegradation can be affected by temperature, with certain bacteria being able to degrade this compound more efficiently at lower temperatures . Additionally, the volatility of this compound means that it can easily evaporate into the air, which can influence its distribution and effects in the environment .

Biochemical Analysis

Biochemical Properties

p-Xylene plays a significant role in various biochemical reactions, particularly in microbial degradation processes. It interacts with several enzymes, including xylene monooxygenase and catechol 2,3-dioxygenase. These enzymes are involved in the initial oxidation of this compound to p-toluic acid and p-cresol, followed by further degradation to intermediates that enter the tricarboxylic acid (TCA) cycle. The interaction between this compound and these enzymes is crucial for its biodegradation, as the expression of genes encoding these enzymes (such as xylE and xylS) determines the efficiency of the degradation process .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, this compound induces the expression of genes involved in its degradation, leading to increased production of enzymes like xylene monooxygenase and catechol 2,3-dioxygenase. These enzymes facilitate the breakdown of this compound into less toxic intermediates. In higher organisms, exposure to this compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. For example, this compound exposure has been shown to induce oxidative stress and inflammation in mammalian cells, leading to potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with specific enzymes and proteins. This compound is initially oxidized by xylene monooxygenase to form p-toluic acid and p-cresol. These intermediates are further degraded by catechol 2,3-dioxygenase, which cleaves the aromatic ring to produce compounds that can enter the TCA cycle. The regulation of these enzymatic activities is controlled by the expression of genes such as xylE and xylS, which are activated in the presence of this compound. This regulatory mechanism ensures the efficient degradation of this compound and prevents the accumulation of toxic intermediates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of specific microbial strains. Studies have shown that this compound can be degraded by psychrophilic Pseudomonas strains, with the degradation rate varying depending on the expression of key enzymes like catechol 2,3-dioxygenase. Long-term exposure to this compound in laboratory settings can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and inflammation, while higher doses can lead to significant cytotoxicity and tissue damage. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as neurotoxic effects. The threshold for these adverse effects depends on the duration and frequency of exposure, as well as the specific animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The initial oxidation of this compound by xylene monooxygenase produces p-toluic acid and p-cresol, which are further degraded by catechol 2,3-dioxygenase. These intermediates are then converted into compounds that enter the TCA cycle, where they are metabolized to produce energy. The efficiency of these metabolic pathways depends on the expression of key enzymes and the availability of cofactors such as NADH and oxygen .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, due to its hydrophobic nature. This localization can influence its activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily in lipid-rich compartments, where it can interact with membrane-bound enzymes and proteins. This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The accumulation of this compound in these compartments can affect its activity and function, potentially leading to cytotoxic effects if not efficiently degraded .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Selective Toluene Methylation: This process involves the selective methylation of toluene using methanol over a zeolite catalyst to produce this compound with high selectivity.

    Biomass-Derived Synthesis: Recent advancements have explored the production of this compound from biomass-derived carbohydrates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Xylene undergoes oxidation to form terephthalic acid, a crucial intermediate in the production of PET.

    Halogenation: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine are introduced into the aromatic ring under specific conditions.

Common Reagents and Conditions:

    Oxidation: Cobalt-manganese-bromide catalyst, acetic acid solvent, elevated temperatures.

    Halogenation: Chlorine or bromine, iron(III) chloride catalyst, room temperature.

    Nitration: Concentrated nitric acid, concentrated sulfuric acid, low temperatures.

Major Products:

    Terephthalic Acid: Formed from the oxidation of this compound.

    Halogenated Derivatives: Formed from halogenation reactions.

    Nitro Derivatives: Formed from nitration reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceutical Intermediates: this compound derivatives are used as intermediates in the synthesis of various pharmaceutical compounds.

Industry:

Comparison with Similar Compounds

    o-Xylene (ortho-xylene): An isomer of dimethylbenzene with methyl groups at positions 1 and 2.

    m-Xylene (meta-xylene): An isomer of dimethylbenzene with methyl groups at positions 1 and 3.

    Toluene: A methyl-substituted benzene with a single methyl group.

Comparison:

Properties

IUPAC Name

1,4-xylene
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InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3
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InChI Key

URLKBWYHVLBVBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C
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Molecular Formula

C8H10, Array
Record name P-XYLENE
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Related CAS

25951-90-0
Record name Benzene, 1,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID2021868
Record name p-Xylene
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Molecular Weight

106.16 g/mol
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Physical Description

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.]
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Boiling Point

280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F
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Flash Point

81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F
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Solubility

Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02%
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Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg
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Color/Form

Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades)

CAS No.

106-42-3
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Melting Point

55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F
Record name P-XYLENE
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Record name p-XYLENE
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Record name p-Xylene
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
74

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
p-Xylene
Reactant of Route 2
p-Xylene
Reactant of Route 3
p-Xylene
Reactant of Route 4
p-Xylene
Reactant of Route 5
p-Xylene
Reactant of Route 6
p-Xylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.